1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
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Overview
Description
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Formation of the Dichlorophenyl Intermediate: 2,4-Dichlorobenzyl chloride is reacted with ethylene glycol to produce 2-(2,4-dichlorophenyl)ethanol.
Coupling Reaction: The two intermediates are then coupled using a suitable base, such as potassium carbonate, to form the desired ethoxy-ethyl intermediate.
Imidazole Ring Formation: The ethoxy-ethyl intermediate is reacted with imidazole in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole derivative.
Nitration: The final step involves the nitration of the imidazole derivative using nitric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate has been studied for various scientific research applications:
Medicinal Chemistry: Potential use as an antifungal or antibacterial agent due to its imidazole core.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(4-Bromophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
- 1-(2-(2-(4-Fluorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
- 1-(2-(2-(4-Methylphenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate
Uniqueness
1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate is unique due to the presence of both chlorophenyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
71821-41-5 |
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Molecular Formula |
C19H18Cl3N3O5 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1-[2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2O2.HNO3/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22;2-1(3)4/h1-8,11,13,19H,9-10,12H2;(H,2,3,4) |
InChI Key |
MGTUQFCKCOPXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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